molecular formula C12H18N2O2S B8372383 2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine

2-Tert-butylthio-5-ethyl-6-methyl-3-nitropyridine

Cat. No. B8372383
M. Wt: 254.35 g/mol
InChI Key: ZZXKLXQBOSVAJZ-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

To a suspension of sodium hydride (0.23 g, 9.8 mmol) in dimethylformamide (DMF, 20 mL) under an atmosphere of nitrogen, 2-methyl-2-propanethiol (1 mL, 8 mmol) was added. After stirring at room temperature for 15 minutes, a clear solution was obtained. Then a solution of 2-chloro-5-ethyl-6-methyl-3-nitropyridine (1.5 g, 7.5 mmol) in DMF (2 mL) was added, and the reacting mixture turned dark green to black in color. After addition was completed, the mixture was stirred for an additional 15 minutes, and then concentrated under reduced pressure (0.1 torr). The residue was subjected to column chromatography on silica gel, eluted with 60% chloroform in hexane. Collection and concentration of appropriate fractions yielded 0.5 g (26%) of the corresponding 2-tert-butylthiopyridine as a bright yellow solid.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([SH:7])([CH3:6])[CH3:5].Cl[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([CH2:18][CH3:19])=[C:11]([CH3:20])[N:10]=1>CN(C)C=O>[C:4]([S:7][C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([CH2:18][CH3:19])=[C:11]([CH3:20])[N:10]=1)([CH3:6])([CH3:5])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (0.1 torr)
WASH
Type
WASH
Details
eluted with 60% chloroform in hexane
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)SC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.